2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine
Description
Properties
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-9-12(8-14-15)11-4-2-10(3-5-11)6-7-13/h2-5,8-9H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPTVMJBOHDNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethanamine Chain: The final step involves the reaction of the phenylpyrazole intermediate with an ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phenylpyrazole compounds.
Scientific Research Applications
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine is an organic compound belonging to the class of phenylpyrazoles. It features a pyrazole ring substituted with a methyl group and an ethanamine side chain. The compound has a molecular weight of approximately 201.2676 g/mol. Due to its biological activity, this compound may serve as a lead compound for developing new drugs targeting cancer and inflammatory conditions.
Scientific Research Applications
this compound has potential applications in various fields. Research indicates that this compound exhibits significant biological activities and has been studied for its potential effects in pharmacology. Interaction studies have revealed that this compound interacts with specific molecular targets within biological systems and may modulate pathways involved in cancer cell proliferation or inflammatory responses.
Pyrazole Derivatives
The pyrazole ring is found in numerous pharmaceutically active compounds, which is mainly attributed to their ease of preparation . Pyrazoles are a class of five-membered heterocyclic rings containing two nitrogen atoms and three carbon atoms and are known for their diverse biological activities.
Examples of pyrazole derivatives include:
- (1S)-1-(1-Methylpyrazol-4-yl)ethanol, which contains an alcohol group instead of an amine and exhibits different solubility and reactivity.
- (1S)-1-(1-Methylpyrazol-4-yl)acetic acid, which contains a carboxylic acid group and has potentially different biological activities.
- (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, which features a butan-2-yl group and may exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring, a methyl group, and an ethanamine side chain, which imparts distinct chemical and biological properties that differentiate it from similar compounds.
Mechanism of Action
The mechanism of action of 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but contains a morpholine ring instead of an ethanamine chain.
2-[4-(3-Methyl-1H-pyrazol-4-yl)phenyl]ethanamine: Similar in structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine chain, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and applications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it modulates the activity of cAMP-dependent protein kinase catalytic subunit alpha (PRKACA), which plays a crucial role in various signaling pathways related to cell proliferation and inflammation.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response, thereby reducing inflammation in vitro and in vivo .
3. Antitumor Activity
The compound has shown promise in inhibiting tumor growth. Its derivatives have been linked to significant antiproliferative effects against cancer cell lines such as MCF-7, with IC50 values indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antitumor efficacy .
Study 1: Antimicrobial Evaluation
In a comparative study, this compound was tested against standard antibiotics. The results demonstrated that it possessed comparable or superior activity against certain resistant bacterial strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms.
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound significantly reduced the production of pro-inflammatory cytokines in cell cultures. This effect was attributed to the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
